REACTION_SMILES
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[CH3:1][CH:2]1[CH:3]([CH2:16][CH:17]=[CH2:18])[CH2:4][CH:5]([S:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[C:6](=[O:8])[CH2:7]1.[CH3:30][c:31]1[cH:32][cH:33][cH:34][cH:35][cH:36]1.[Ca+2:19].[Mg+2:24].[O-:20][C:21](=[O:22])[O-:23].[O-:25][S:26](=[O:27])(=[O:28])[O-:29]>>[CH3:1][CH:2]1[CH:3]([CH2:16][CH:17]=[CH2:18])[CH:4]=[CH:5][C:6](=[O:8])[CH2:7]1
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Name
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C=CCC1CC(Sc2ccccc2)C(=O)CC1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCC1CC(Sc2ccccc2)C(=O)CC1C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Ca+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+2]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)([O-])[O-]
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Name
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C=CCC1C=CC(=O)CC1C
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Type
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product
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Smiles
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C=CCC1C=CC(=O)CC1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |